N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-phenylthiazole moiety and at position 4 with a carboxamide group linked to a benzodioxol ring. The methyl group at position 5 enhances steric stability, while the benzodioxol moiety (a methylenedioxybenzene derivative) may influence metabolic resistance and bioavailability due to its electron-rich aromatic system . This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling, as seen in analogous triazole-thiazole hybrids . Structural confirmation would employ techniques such as NMR, HRMS, and X-ray crystallography (using programs like SHELXL or WinGX) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-12-18(19(26)21-14-7-8-16-17(9-14)28-11-27-16)23-24-25(12)20-22-15(10-29-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDLKDOVBZTULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents.
Synthesis of the phenylthiazole group: This involves the reaction of 4-bromo-phenylthiazole with suitable nucleophiles under palladium-catalyzed conditions.
Construction of the triazole ring: This can be done using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the fragments: The final step involves coupling the benzo[d][1,3]dioxole, phenylthiazole, and triazole fragments under suitable conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of this compound is its potential antitumor activity . Research indicates that derivatives of triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics .
Case Study: A study published in the International Journal of Molecular Sciences demonstrated that triazole derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide were effective in inhibiting glioblastoma cell proliferation through tubulin binding mechanisms .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Triazoles are known for their broad-spectrum antimicrobial properties. The benzodioxole moiety enhances the biological activity of triazoles by improving their solubility and bioavailability.
Research Findings: In vitro studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities against a range of pathogens, indicating potential therapeutic uses in treating infections .
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of triazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Evidence: A study indicated that certain triazole derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration . This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antitumor Activity | Inhibits tubulin polymerization; induces apoptosis in cancer cells. |
| Antimicrobial Activity | Broad-spectrum efficacy against bacterial and fungal pathogens. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s closest analogs include triazole-thiazole hybrids with varying substituents on the triazole, thiazole, or aryl groups. Key structural differences and their implications are summarized below:
Key Observations :
- Electron-Donating Groups : The benzodioxol group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ) .
- Thiazole Substitutions : The 4-phenylthiazole in the target compound likely improves π-π stacking in protein binding compared to halogenated thiazoles (e.g., 9c’s 4-bromophenyl) .
- Triazole Substituents : The 5-methyl group on the triazole core balances steric bulk and solubility, contrasting with bulkier substituents like ethyl (3o) or isopropyl (3p) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that combine benzodioxole and thiazole moieties with triazole derivatives. The process often includes the use of coupling agents and specific reaction conditions to ensure high yields and purity of the final product.
Research indicates that this compound exhibits various mechanisms of action depending on its biological target. Studies have shown that it interacts with multiple cellular pathways:
- Antimicrobial Activity : The compound has demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis. Its structure allows it to inhibit key enzymes involved in bacterial metabolism, leading to cell death .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as carbonic anhydrase-II and protein kinases. In vitro assays have shown IC50 values indicating significant inhibitory potential against these targets .
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 7.05 | |
| Anticancer | Various cancer cell lines | Varies (up to 10) | |
| Enzyme Inhibition | Carbonic anhydrase-II | 13.8 - 35.7 |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antitubercular Activity : A series of experiments conducted on different derivatives showed that modifications in the phenyl group significantly affected the IC50 values against M. tuberculosis. The most active derivative exhibited an IC90 of 15.22 µM .
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that the compound could suppress cell migration and invasion by inhibiting specific signaling pathways associated with cancer progression .
- Enzyme Interaction Studies : Molecular docking studies have elucidated the binding modes of the compound with carbonic anhydrase-II and other kinases, providing insights into its mechanism of action at a molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
